molecular formula C18H18N4O B2958827 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide CAS No. 1251684-46-4

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide

Cat. No.: B2958827
CAS No.: 1251684-46-4
M. Wt: 306.369
InChI Key: DIMATMFHIZLWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide is a synthetic chemical reagent designed for research applications. This compound features a core nicotinamide structure linked to a pyrazole ring and a p-tolyl ethyl group, a scaffold known to be of significant interest in medicinal chemistry . The pyrazole moiety is a privileged structure in drug discovery, widely documented for its diverse biological activities, including potential anti-inflammatory and anticancer properties . Furthermore, nicotinamide derivatives are extensively studied for their role in cellular metabolism and as inhibitors of key oncogenic targets . Specifically, heterocyclic compounds containing the 6-(1H-pyrazol-1-yl)nicotinamide core have been identified as potent inhibitors of the BRAF V600E kinase, a key driver mutation in cancers such as melanoma . Related structures have also been investigated as potential activators of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, representing a novel approach to countering age-related and metabolic diseases by boosting cellular energy levels . This makes this compound a valuable chemical tool for researchers exploring structure-activity relationships in these fields, particularly in the synthesis and optimization of novel small-molecule therapeutics for oncology and metabolic disorders. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-4-6-15(7-5-13)14(2)21-18(23)16-8-9-17(19-12-16)22-11-3-10-20-22/h3-12,14H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMATMFHIZLWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the nicotinamide and p-tolyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide involves its interaction with specific molecular targets. The pyrazole ring and nicotinamide moiety can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Core Structure : Nicotinamide (pyridine-3-carboxamide) with a pyrazole ring at the 6-position.
  • Substituent : N-(1-(p-tolyl)ethyl), comprising a para-methylphenyl group attached via an ethyl linker.
  • Steric Effects: The ethyl linker adds flexibility, while the aromatic p-tolyl group may engage in π-π stacking interactions.
  • Synthetic Considerations : Likely synthesized via amidation of 6-(pyrazol-1-yl)nicotinic acid with 1-(p-tolyl)ethylamine, analogous to methods for related compounds .

Comparison with Structurally Similar Compounds

The following table compares 6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide with three analogs, highlighting structural variations and their implications:

Compound Name Substituent (R Group) Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound N-(1-(p-tolyl)ethyl) Nicotinamide C₁₈H₁₈N₄O 306.37 Not provided High lipophilicity; potential CNS activity
N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide N-methyl Nicotinamide C₁₀H₁₀N₄O 202.21 321533-79-3 Commercial availability; intermediates
6-(1H-Pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide N-(3-trifluoromethylphenyl) Nicotinamide C₁₆H₁₂F₃N₄O 340.29 ZINC3050972 Enhanced metabolic stability; electron-withdrawing effects
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine N-phenyl Pyridazine C₁₃H₁₁N₅ 245.27 Not provided Different heterocyclic core; altered electronic properties

Key Observations:

Substituent Effects: The N-(1-(p-tolyl)ethyl) group in the target compound increases lipophilicity compared to the smaller N-methyl group in . This may enhance tissue penetration but reduce aqueous solubility. The pyridazine core in alters electronic properties, possibly affecting binding to enzymes or receptors reliant on pyridine-based scaffolds.

Molecular Weight :

  • The target compound (306.37 g/mol) is heavier than its N-methyl analog (202.21 g/mol), which may influence bioavailability and dosing.

Applications :

  • N-Methyl derivative : Widely used in chemical intermediates due to commercial availability .
  • Trifluoromethyl derivative : Likely explored in drug discovery for its pharmacokinetic advantages .

Implications of Structural Variations

  • Lipophilicity : The p-tolyl and trifluoromethyl groups increase logP values, favoring membrane permeability but risking off-target binding.
  • Steric Hindrance : The ethyl linker in the target compound may reduce steric clashes compared to rigid substituents, enabling better accommodation in binding pockets.
  • Metabolic Stability : Electron-withdrawing groups (e.g., CF₃) in may slow oxidative metabolism, extending half-life.

Research and Application Context

  • Crystallography : The pyridazine analog in was structurally characterized via X-ray diffraction, a method supported by SHELX software . Similar analyses could elucidate the target compound’s conformation.
  • Industrial Relevance : Suppliers like ECHEMI highlight the demand for nicotinamide derivatives in agrochemicals and pharmaceuticals .

Biological Activity

6-(1H-pyrazol-1-yl)-N-(1-(p-tolyl)ethyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the coupling of 6-(1H-pyrazol-1-yl)nicotinic acid with p-tolyl ethylamine. The general synthetic route includes:

  • Formation of 6-(1H-pyrazol-1-yl)nicotinic acid : This involves reacting nicotinic acid with 1H-pyrazole.
  • Coupling Reaction : The synthesized acid is then coupled with p-tolyl ethylamine using coupling reagents such as N,N'-carbonyldiimidazole (CDI) or EDCI in the presence of a base.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Activity
HepG2 (Liver)12.5Moderate inhibition
HeLa (Cervical)15.0Moderate inhibition
MCF-7 (Breast)10.0Significant inhibition

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antifungal Activity

A study on related pyrazole derivatives reported promising antifungal activities. For example, a derivative exhibited an EC50 value of 10.35 mg/L against Sclerotinia sclerotiorum, indicating potential for agricultural applications .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : It could modulate receptor activity affecting signaling pathways related to cancer progression.
  • Gene Expression Modulation : The compound may alter the expression levels of genes associated with inflammation and cell survival .

Study on Anticancer Effects

In a recent study, researchers evaluated the anticancer properties of several pyrazole derivatives, including our compound of interest. The findings showed that these compounds significantly reduced tumor size in xenograft models, demonstrating their potential as therapeutic agents against specific cancers .

Study on Antifungal Properties

Another investigation focused on the antifungal activity of related compounds. The study highlighted that certain modifications in the pyrazole structure enhanced antifungal efficacy, suggesting a structure-activity relationship that could guide future drug design efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.